molecular formula C13H14N2O4 B2822517 ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate CAS No. 481659-88-5

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate

Cat. No. B2822517
M. Wt: 262.265
InChI Key: WDFFCCSGOPZWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate (ENIC) is an organic compound and a derivative of the indole class of compounds. It is a solid at room temperature and has a melting point of 98-99°C. ENIC has been used in a variety of scientific research applications, including as a fluorescent probe, a reagent in organic synthesis, and a substrate for enzyme assays.

Scientific Research Applications

Organic Synthesis and Heterocyclic Chemistry

  • Research has highlighted the role of ethyl indole carboxylate derivatives in the synthesis of complex heterocyclic systems, including pyrrolo[2,3-b]indoles, through novel synthetic pathways and reactions. These compounds are of interest due to their presence in natural products and potential therapeutic agents (Pelkey, 1996), (Pelkey, 1997).
  • The development of new methods for the functionalization of indoles through palladium-catalyzed reactions has expanded the toolbox for synthesizing substituted indoles, which are core structures in many pharmaceuticals and agrochemicals (Cacchi & Fabrizi, 2005).
  • Studies have also focused on the use of indole derivatives for the construction of indolin-2-one frameworks via cascade radical addition/cyclization reactions, highlighting their utility in generating functionalized scaffolds with potential application in drug discovery and material science (Dai et al., 2014).

Material Science and Corrosion Inhibition

  • Indole derivatives have been evaluated as corrosion inhibitors for metals, demonstrating their potential applications in industrial processes and material preservation. These studies provide insights into the molecular mechanisms of corrosion inhibition and the development of more efficient and environmentally friendly corrosion inhibitors (Dohare et al., 2017).

Crystallography and Molecular Structure

  • The crystal structure analysis of indole derivatives, including those similar to ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate, helps in understanding their molecular geometry, electronic structure, and potential interactions in biological systems or materials. Such insights are crucial for designing compounds with specific properties and functions (Errossafi et al., 2015).

properties

IUPAC Name

ethyl 1-ethyl-5-nitroindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-3-14-11-6-5-10(15(17)18)7-9(11)8-12(14)13(16)19-4-2/h5-8H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFFCCSGOPZWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=C1C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-ethyl-5-nitro-1H-indole-2-carboxylate

Synthesis routes and methods

Procedure details

5-Nitro-1H-indole-2-carboxylic acid ethyl ester (5 g, 21.3 mol) was dissolved in DMF (50 mL). The reaction mixture was cooled to 0° C. Sodium hydride (1.02, 25.5 mmol, 60% in mineral oil) was added to the above solution in portions over 10 minutes. The mixture was stirred at room temperature for 30 minutes. Ethyl iodide (6.5 g, 42 mmol) was added to the above solution and the reaction mixture was stirred overnight. Ethanol (30 mL) was added to the reaction mixture and the mixture was poured into cold water (800 mL). The crude product was collected by filtration and used directly in next step without further purification (5 g).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25.5 mmol
Type
reactant
Reaction Step Two
Quantity
6.5 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five

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